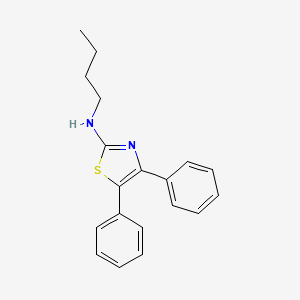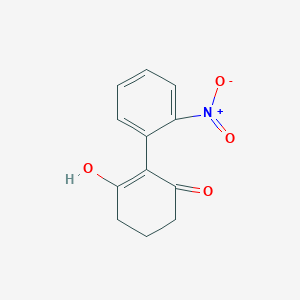
2-Cyclohexen-1-one, 3-hydroxy-2-(2-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-one, 3-hydroxy-2-(2-nitrophenyl)- is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by the presence of a cyclohexenone ring substituted with a hydroxy group and a nitrophenyl group. It is a versatile intermediate used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-hydroxy-2-(2-nitrophenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-nitrobenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation reaction, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic oxidation of cyclohexene derivatives. For example, the oxidation of cyclohexene with hydrogen peroxide in the presence of vanadium catalysts can yield cyclohexenone derivatives, which can then be further functionalized to obtain 2-Cyclohexen-1-one, 3-hydroxy-2-(2-nitrophenyl)- .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexen-1-one, 3-hydroxy-2-(2-nitrophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted cyclohexenone derivatives.
Aplicaciones Científicas De Investigación
2-Cyclohexen-1-one, 3-hydroxy-2-(2-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of fragrances and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-Cyclohexen-1-one, 3-hydroxy-2-(2-nitrophenyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also undergo redox reactions, influencing cellular redox states and potentially modulating enzyme activities. The nitrophenyl group can participate in electron transfer reactions, further contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-: This compound has a similar cyclohexenone structure but with different substituents.
2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)-: Another cyclohexenone derivative with different functional groups.
Uniqueness
2-Cyclohexen-1-one, 3-hydroxy-2-(2-nitrophenyl)- is unique due to the presence of both a hydroxy group and a nitrophenyl group on the cyclohexenone ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propiedades
Número CAS |
138040-05-8 |
|---|---|
Fórmula molecular |
C12H11NO4 |
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
3-hydroxy-2-(2-nitrophenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H11NO4/c14-10-6-3-7-11(15)12(10)8-4-1-2-5-9(8)13(16)17/h1-2,4-5,14H,3,6-7H2 |
Clave InChI |
MCNDFMDNJWWCDP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=C(C(=O)C1)C2=CC=CC=C2[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-1-amine](/img/structure/B14279365.png)
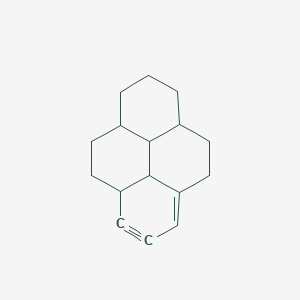
![1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene](/img/structure/B14279374.png)
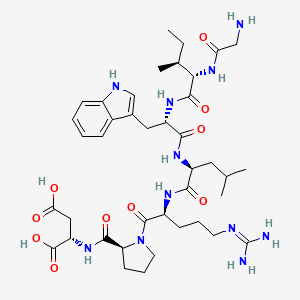


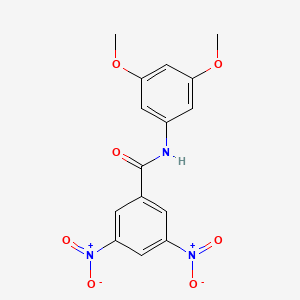
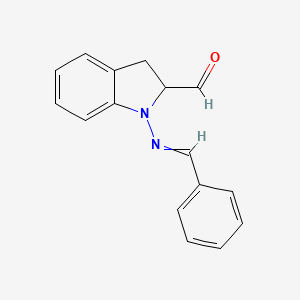
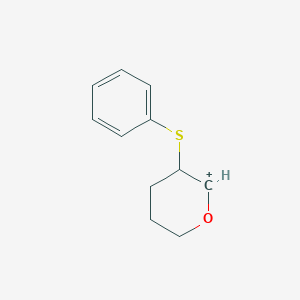
![2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid](/img/structure/B14279410.png)
![Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate](/img/structure/B14279413.png)

